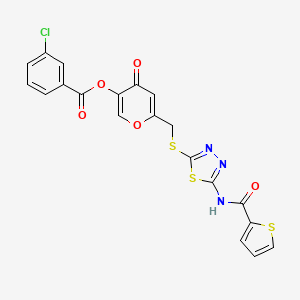

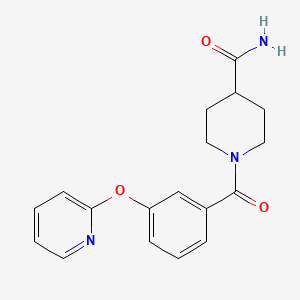

methyl (3-methyl-4-nitro-1H-pyrazol-1-yl)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Methyl (3-methyl-4-nitro-1H-pyrazol-1-yl)acetate” is a compound that belongs to the class of pyrazole-bearing compounds . Pyrazole compounds are known for their diverse pharmacological effects . They are often used in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .

Molecular Structure Analysis

Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms . The specific molecular structure of “methyl (3-methyl-4-nitro-1H-pyrazol-1-yl)acetate” is not provided in the available resources.Scientific Research Applications

Building Block for Heterocyclic Synthesis

Methyl (5-oxopyrazol-3-yl)acetate, related to the compound of interest, serves as a precursor for synthesizing pyrazolo[4,3-c]pyridines. It undergoes a reaction with methylthiocyanate in the presence of Ni(OAc)2, producing a heterocyclic N,S-ketene acetal. This intermediate facilitates the synthesis of new pyrazolo[4,3-c]pyridin-3-ones and pyrazolo[4,3-c]pyridine-3,6-diones, demonstrating its utility in constructing complex nitrogen-containing heterocycles (Prezent et al., 2016).

Nitration and Functional Group Interconversions

The nitration of acetoacetate dianion with alkyl nitrates presents a convenient method to synthesize methyl 4-nitro-3-oxobutyrate, a compound structurally related to methyl (3-methyl-4-nitro-1H-pyrazol-1-yl)acetate. This process highlights the broader applicability of nitration reactions in accessing nitroaromatic systems, which are pivotal in the construction of highly substituted nitroaromatic compounds (Duthaler, 1983).

Synthesis of Nitro-Substituted Pyrazoles

A specific synthesis route has been developed for 3(5)-(3-methylfurazan-4-yl)-4-nitro-1Н-pyrazole-5(3)-carboxylic acid, showcasing the targeted introduction of nitro groups into pyrazole carboxylates. This method involves condensation and subsequent nitration steps, offering insights into the synthetic versatility and potential of methyl (3-methyl-4-nitro-1H-pyrazol-1-yl)acetate derivatives for the synthesis of nitro-substituted pyrazoles and their further transformations (Kormanov et al., 2017).

Catalytic Applications in Synthesis

The catalytic applications of nano ionic liquids demonstrate the synthesis of pyrazole derivatives under green conditions, indicating the potential use of methyl (3-methyl-4-nitro-1H-pyrazol-1-yl)acetate in environmentally friendly synthetic methodologies. This approach emphasizes the compound's applicability in the synthesis of heterocyclic compounds, leveraging the benefits of catalysis and green chemistry (Zolfigol et al., 2015).

Mechanism of Action

Target of Action

Similar compounds have been reported to exhibit a broad range of biological activities, suggesting that they may interact with multiple targets .

Mode of Action

The exact mode of action of “Methyl 2-(3-methyl-4-nitro-1H-pyrazol-1-yl)acetate” is currently unknown due to the lack of specific studies

Future Directions

properties

IUPAC Name |

methyl 2-(3-methyl-4-nitropyrazol-1-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O4/c1-5-6(10(12)13)3-9(8-5)4-7(11)14-2/h3H,4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSDMJNVKZOKGSY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1[N+](=O)[O-])CC(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl (3-methyl-4-nitro-1H-pyrazol-1-yl)acetate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl ((2-(hydroxymethyl)spiro[3.3]heptan-2-yl)methyl)carbamate](/img/structure/B2822011.png)

![2-[(1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]-N-(2-furylmethyl)acetamide](/img/structure/B2822016.png)

![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((4-bromo-2-fluorophenyl)amino)formamide](/img/structure/B2822019.png)

![Ethyl 2-(4-{[(tert-butoxy)carbonyl]amino}phenoxy)acetate](/img/structure/B2822021.png)

![2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2822029.png)